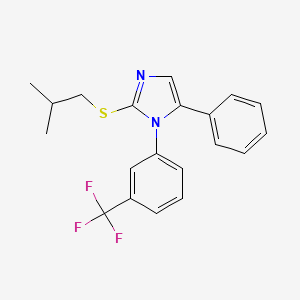

2-(isobutylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Description

Properties

IUPAC Name |

2-(2-methylpropylsulfanyl)-5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N2S/c1-14(2)13-26-19-24-12-18(15-7-4-3-5-8-15)25(19)17-10-6-9-16(11-17)20(21,22)23/h3-12,14H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGILJDOVFNUSAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isobutylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted anilines with isothiocyanates, followed by cyclization to form the imidazole ring. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(isobutylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce any nitro groups to amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl rings, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like LiAlH4, and bases like NaH. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents like DMF or dichloromethane (DCM) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives have been widely studied for their antimicrobial properties. The trifluoromethyl group is particularly noted for enhancing the potency against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) . The presence of the isobutylthio moiety may also contribute to increased lipophilicity, aiding in membrane penetration and thereby enhancing antimicrobial efficacy.

Anti-inflammatory Properties

Research indicates that imidazole compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. The structural modifications in 2-(isobutylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole may enhance its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Anticancer Potential

Studies have shown that imidazole derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The trifluoromethyl group is known to enhance the selectivity and potency of these compounds against various cancer cell lines . Preliminary investigations into 2-(isobutylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole suggest it may also exhibit similar anticancer activity.

Case Study 1: Antimicrobial Evaluation

In a recent study evaluating a series of imidazole derivatives, 2-(isobutylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole was tested for its antimicrobial efficacy against several bacterial strains. Results indicated a significant inhibition zone compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Anti-inflammatory Activity Assessment

Another investigation focused on the anti-inflammatory effects of this compound in vitro. The results demonstrated a marked reduction in inflammatory markers when treated with the compound, indicating its potential role in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-(isobutylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Note: Values marked with () are estimated using computational tools (e.g., XLogP3) due to lack of experimental data for the target compound.*

Key Observations:

- Thioether vs. Thiol Groups : The target compound’s isobutylthio group likely improves metabolic stability compared to thiol-containing analogs (e.g., ), which may undergo oxidation or disulfide formation.

- Phenyl vs. Heteroaryl Substituents : The 5-phenyl group in the target compound contrasts with nitro- or methoxy-substituted analogs (), which may alter binding affinity in target proteins.

Biological Activity

2-(isobutylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole, with CAS number 1226443-81-7, is a novel compound within the imidazole family, known for its diverse biological activities. Imidazole derivatives have been extensively studied for their potential therapeutic applications, including antibacterial, antifungal, and anticancer activities. This article examines the biological activity of this specific compound by reviewing relevant literature, synthesizing findings from various studies, and presenting data in structured formats.

The molecular formula of 2-(isobutylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is with a molecular weight of 376.4 g/mol. The compound features a trifluoromethyl group, which is known to enhance the biological activity of many drug candidates by improving their pharmacokinetic and pharmacodynamic properties.

Antibacterial Activity

Research indicates that imidazole derivatives exhibit significant antibacterial properties. A study on similar compounds demonstrated that derivatives containing trifluoromethyl groups showed enhanced activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Table 1: Antibacterial Activity of Imidazole Derivatives

| Compound | Zone of Inhibition (mm) against E. coli | Zone of Inhibition (mm) against S. aureus |

|---|---|---|

| Compound A | 20 | 25 |

| Compound B | 15 | 22 |

| Compound C | 18 | 30 |

| 2-(isobutylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole | TBD | TBD |

The exact antibacterial activity of 2-(isobutylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole has yet to be fully characterized in published studies.

Anticancer Activity

Imidazole compounds have also been investigated for their anticancer properties. Research has shown that imidazoles can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .

Antifungal Activity

Similar to their antibacterial properties, imidazole derivatives have demonstrated antifungal activity against several strains. The mechanism often involves disruption of fungal cell membrane integrity . The specific efficacy of our compound against fungal pathogens remains to be elucidated through targeted studies.

The biological activities of imidazole derivatives are often attributed to their ability to interact with biological targets such as enzymes and receptors. For instance, the presence of electron-withdrawing groups like trifluoromethyl enhances the binding affinity to target proteins involved in bacterial resistance mechanisms .

Case Studies

A notable case study involved the synthesis and evaluation of a series of imidazole derivatives, including those with trifluoromethyl substitutions. These studies highlighted the correlation between structural modifications and enhanced biological activities, particularly in antibacterial assays .

Q & A

Q. What are the key steps in synthesizing 2-(isobutylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole?

The synthesis involves a multi-step approach:

- Imidazole ring formation via condensation of aldehydes/ketones with amines under acidic conditions.

- Substituent introduction : The isobutylthio group is added via nucleophilic substitution, while the trifluoromethylphenyl moiety may be incorporated using cross-coupling reactions (e.g., Suzuki-Miyaura).

- Optimization : Reaction conditions (temperature, solvent polarity, catalysts like Pd for couplings) significantly impact yield and purity. For example, elevated temperatures in DMF improve cyclization efficiency .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR spectroscopy : 1H and 13C NMR confirm substituent positions and regiochemistry; 19F NMR verifies the trifluoromethyl group.

- Mass spectrometry (MS) : Determines molecular weight and fragmentation patterns.

- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C-F stretches at ~1100 cm⁻¹, thioether S-C bonds).

- Chromatography : TLC/HPLC monitors reaction progress and purity .

Q. How do substituents like trifluoromethyl and isobutylthio influence the compound’s physicochemical properties?

- Trifluoromethyl : Enhances lipophilicity (logP increases by ~0.5–1.0) and metabolic stability via electron-withdrawing effects.

- Isobutylthio : Introduces steric bulk, potentially reducing solubility in polar solvents (e.g., water solubility <1 mg/mL).

- Analysis : Computational tools (e.g., COSMO-RS) predict solubility, while Hammett constants quantify electronic effects .

Advanced Research Questions

Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound?

- Analog synthesis : Systematic modification of substituents (e.g., replacing isobutylthio with cyclopentylthio) .

- Biological assays : Test analogs against target enzymes (e.g., cytochrome P450 inhibition) or pathogens (antibacterial MIC assays).

- QSAR modeling : Correlate descriptors (e.g., polar surface area, H-bond donors) with activity data to guide design .

Q. How can computational methods aid in optimizing the synthesis?

- Quantum mechanics : DFT calculations predict transition states and activation energies for key steps (e.g., ring closure).

- Machine learning : Train models on reaction databases to recommend optimal solvents/catalysts.

- Reaction path screening : Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways .

Q. How should researchers address contradictions in reported synthesis yields or purity?

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., catalyst loading vs. temperature).

- Orthogonal validation : Confirm purity via HPLC-MS and elemental analysis.

- Reproducibility protocols : Strict control of moisture/oxygen levels in air-sensitive steps .

Q. What experimental design approaches are recommended for optimizing reaction conditions?

- Central Composite Design (CCD) : Models non-linear interactions between variables (e.g., solvent polarity and reaction time).

- Response Surface Methodology (RSM) : Maximizes yield while minimizing byproduct formation.

- High-throughput screening : Test 96-well plate formats for rapid parameter exploration .

Q. How is thermal stability assessed, and what implications does it have for storage?

- Thermogravimetric Analysis (TGA) : Measures decomposition onset (e.g., >200°C indicates suitability for room-temperature storage).

- Differential Scanning Calorimetry (DSC) : Detects polymorphic transitions.

- Storage recommendations : Desiccate at -20°C if TGA shows hygroscopicity .

Q. What are the challenges in functionalizing the imidazole ring with bulky substituents?

- Steric hindrance : Reduces nucleophilic substitution efficiency (e.g., isobutylthio addition).

- Mitigation strategies : Use microwave irradiation to enhance reaction kinetics or ionic liquids to improve solubility .

Q. How can reaction mechanisms be elucidated for novel synthetic pathways?

- Isotopic labeling : Track atom migration (e.g., 13C-labeled intermediates).

- In-situ NMR : Monitor real-time intermediate formation.

- Computational studies : Identify rate-determining steps via DFT (e.g., transition state energy barriers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.